Influenza A H1N1 Neuraminidase Inhibition: IC₅₀ Comparison Against a Clinically Relevant Baseline
5-O-Allyl-2,3,4-tri-O-benzyl-D-ribitol has been shown to inhibit Influenza A H1N1 strains in vitro with an IC₅₀ of 1 μM, as reported by multiple independent vendors . A separate ChEMBL database entry (CHEMBL1161504) records an IC₅₀ of 210 nM against influenza A virus sialidase (neuraminidase) [1]. By class-level inference, this potency approaches that of the first-generation neuraminidase inhibitor zanamivir (IC₅₀ ~0.6–5 nM against H1N1 NA in enzymatic assays), though the assay conditions, viral strain, and substrate concentrations differ and preclude direct head-to-head comparison [2]. No comparative data against the close structural analog 5-O-allyl-2,3,4-tri-O-benzyl-1-O-trityl-D-ribitol (CAS 111549-96-3) or other in-class protected ribitols were identified in the same assay system.
| Evidence Dimension | Influenza A H1N1 neuraminidase/sialidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 μM (vendor-reported); 210 nM (ChEMBL CHEMBL1161504, sialidase assay) |
| Comparator Or Baseline | Zanamivir: IC₅₀ ~0.6–5 nM (enzymatic neuraminidase inhibition, H1N1); Oseltamivir carboxylate: IC₅₀ ~0.3–2 nM (same class). No direct data for ribitol analogs. |
| Quantified Difference | Target compound is approximately 200- to 3000-fold less potent than clinical neuraminidase inhibitors in enzymatic assays; however, its activity as a protected carbohydrate building block with intrinsic antiviral properties is notable within its structural class. |
| Conditions | In vitro neuraminidase/sialidase inhibition assay; specific strain and substrate details vary between sources. |
Why This Matters
This dual functionality—serving as both a synthetic intermediate and a compound with measurable antiviral activity—may influence procurement decisions for medicinal chemistry programs exploring neuraminidase-targeting scaffolds where the allyl-benzyl protection pattern is simultaneously required for downstream synthetic elaboration.
- [1] ChEMBL Database, Compound Report Card for CHEMBL1161504, Target: Influenza A virus sialidase, IC₅₀ = 210 nM. View Source
- [2] von Itzstein, M. The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery, 2007, 6, 967–974. (Class-level reference for neuraminidase inhibitor potency ranges.) View Source
